![molecular formula C15H22O5 B15170928 4-[4-(Butoxymethyl)-1,3-dioxolan-2-YL]-2-methoxyphenol CAS No. 918789-77-2](/img/structure/B15170928.png)
4-[4-(Butoxymethyl)-1,3-dioxolan-2-YL]-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(Butoxymethyl)-1,3-dioxolan-2-YL]-2-methoxyphenol is a chemical compound with the molecular formula C15H22O5 and a molecular weight of 282.332 g/mol . This compound is characterized by its unique structure, which includes a dioxolane ring and a methoxyphenol group. It is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Butoxymethyl)-1,3-dioxolan-2-YL]-2-methoxyphenol typically involves the reaction of appropriate phenolic compounds with butoxymethyl dioxolane under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined and processed under optimized conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(Butoxymethyl)-1,3-dioxolan-2-YL]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, often involving the dioxolane ring.
Substitution: The methoxy and phenolic groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
Aplicaciones Científicas De Investigación
4-[4-(Butoxymethyl)-1,3-dioxolan-2-YL]-2-methoxyphenol is utilized in various scientific research fields, including:
Chemistry: Used as a reagent and intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[4-(Butoxymethyl)-1,3-dioxolan-2-YL]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The dioxolane ring and methoxyphenol group play crucial roles in these interactions, influencing the compound’s binding affinity and activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other phenolic derivatives with dioxolane rings, such as:
- 4-[4-(Methoxymethyl)-1,3-dioxolan-2-YL]-2-methoxyphenol
- 4-[4-(Ethoxymethyl)-1,3-dioxolan-2-YL]-2-methoxyphenol
Uniqueness
4-[4-(Butoxymethyl)-1,3-dioxolan-2-YL]-2-methoxyphenol is unique due to its specific butoxymethyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
918789-77-2 |
|---|---|
Fórmula molecular |
C15H22O5 |
Peso molecular |
282.33 g/mol |
Nombre IUPAC |
4-[4-(butoxymethyl)-1,3-dioxolan-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C15H22O5/c1-3-4-7-18-9-12-10-19-15(20-12)11-5-6-13(16)14(8-11)17-2/h5-6,8,12,15-16H,3-4,7,9-10H2,1-2H3 |
Clave InChI |
HAYQAKOCUGTNQX-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCC1COC(O1)C2=CC(=C(C=C2)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Acetyl-S-[N-(2-phenyl-D5-ethyl)thiocarbamoyl]-L-cysteine](/img/structure/B15170848.png)
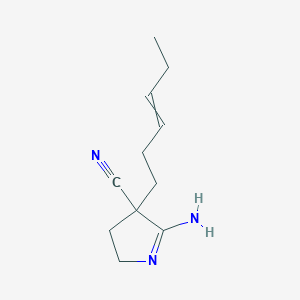
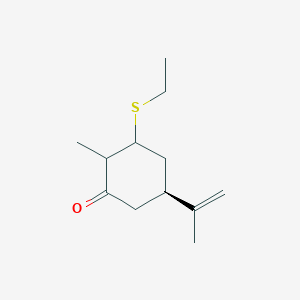
![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]dianiline](/img/structure/B15170865.png)
![1,1,3,3-Tetrabutyl-1,3-bis[(propan-2-yl)oxy]distannoxane](/img/structure/B15170871.png)
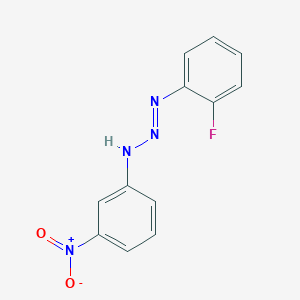
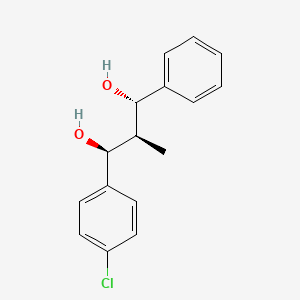
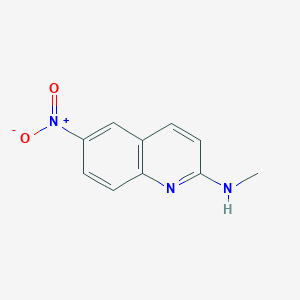


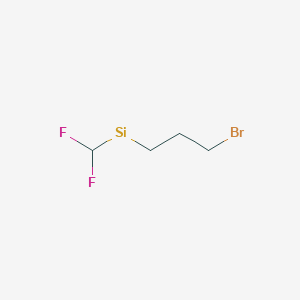
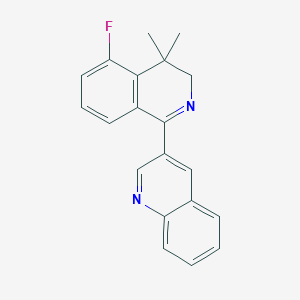
![1-Piperidinecarboxylic acid, 4-[[[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl]amino]-, 1,1-dimethylethyl ester](/img/structure/B15170930.png)
![N,4-Dimethyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine](/img/structure/B15170936.png)
